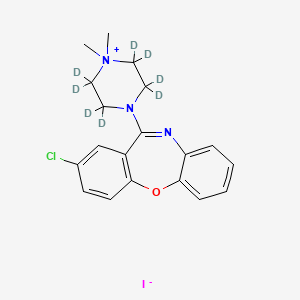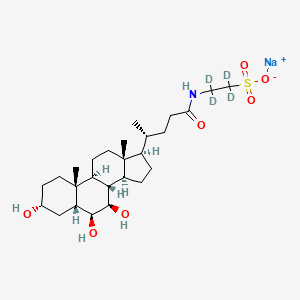
Btk-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btk-IN-16 is a compound that targets Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase involved in the transmission and amplification of extracellular signals to intracellular signaling pathways. BTK plays a crucial role in the development and activation of B cells, making it a significant target for treating B-cell malignancies and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing BTK inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of BTK inhibitors like this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .
Analyse Chemischer Reaktionen
Types of Reactions
Btk-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Btk-IN-16 has a wide range of scientific research applications, including:
Wirkmechanismus
Btk-IN-16 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate binding site of BTK. This irreversible inhibition prevents BTK from transmitting signals necessary for B-cell activation and proliferation. The inhibition of BTK signaling pathways, including the NF-κB and MAP kinase pathways, leads to reduced expression of activation markers on B cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: A first-generation BTK inhibitor with covalent binding to BTK.
Zanubrutinib: A second-generation BTK inhibitor with improved selectivity and safety profile.
Acalabrutinib: Another second-generation BTK inhibitor with fewer off-target effects.
Uniqueness of Btk-IN-16
This compound is unique due to its specific binding affinity and selectivity for BTK, which may result in a better therapeutic profile and fewer side effects compared to other BTK inhibitors. Its unique chemical structure and binding mechanism also contribute to its distinct pharmacological properties .
Eigenschaften
Molekularformel |
C15H14N4O2 |
|---|---|
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
6,7-dimethoxy-N-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C15H14N4O2/c1-20-13-6-11-12(7-14(13)21-2)17-9-18-15(11)19-10-4-3-5-16-8-10/h3-9H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
UWUDVFRBAXYEPH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


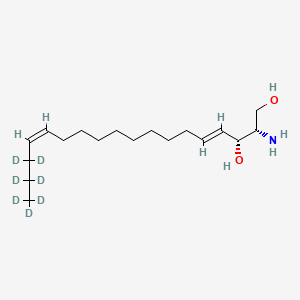
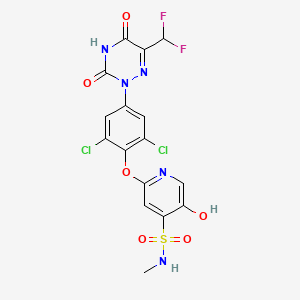
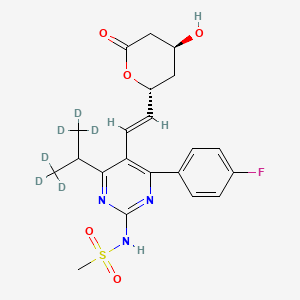
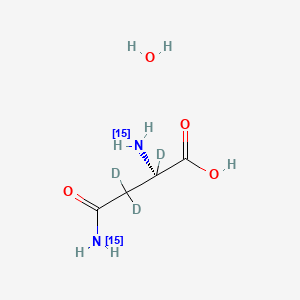
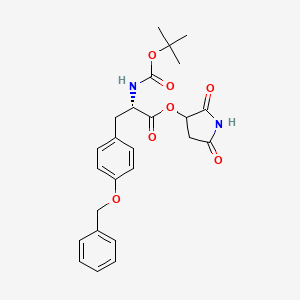
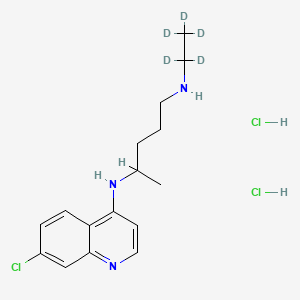
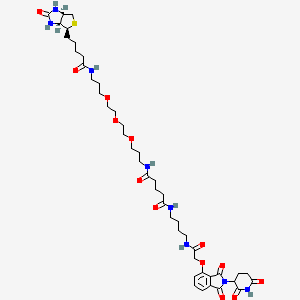
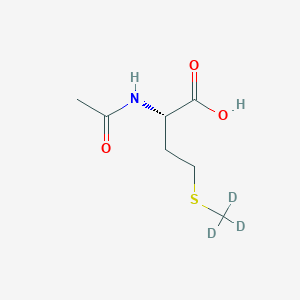

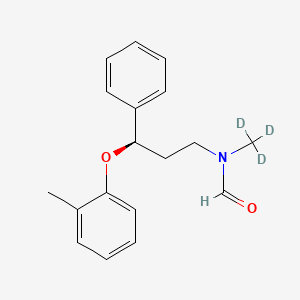
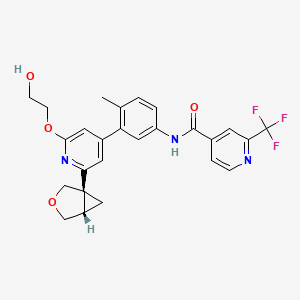
![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
